molecular formula C12H15N3O5S2 B2487105 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798542-62-7

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

货号: B2487105
CAS 编号: 1798542-62-7
分子量: 345.39
InChI 键: GQEFSNHVILZJHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is the synthetic compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , provided for research purposes. It is a hybrid molecule featuring a thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The TZD core is a well-established pharmacophore, with its derivatives primarily known as insulin-sensitizing agents that act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Upon activation, PPAR-γ heterodimerizes with the retinoid X receptor (RXR), and this complex binds to specific gene promoters to regulate the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin resistance . Furthermore, TZD analogues have demonstrated significant potential as antimicrobial agents. Their activity is often attributed to the inhibition of cytoplasmic Mur ligases (MurC–MurF), which are essential enzymes in the biosynthesis of bacterial cell wall peptidoglycan . The unique structural design of this compound, which incorporates a 3,5-dimethylisoxazole sulfonyl group, may influence its binding affinity and selectivity for specific biological targets. This makes it a valuable chemical tool for probing novel therapeutic pathways, structure-activity relationships (SAR), and molecular mechanisms underlying metabolic diseases and bacterial infections. This product is intended for research and further characterization in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S2/c1-7-11(8(2)20-13-7)22(18,19)14-4-3-9(5-14)15-10(16)6-21-12(15)17/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEFSNHVILZJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole moiety. This can be achieved through a metal-free synthetic route, which is eco-friendly and avoids the use of toxic catalysts . The subsequent steps involve the sulfonylation of the pyrrolidine ring and the formation of the thiazolidine-2,4-dione core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and reagents like carboxylic acids and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

化学反应分析

Types of Reactions

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

科学研究应用

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules, facilitating the exploration of new chemical entities with varied functionalities. Its unique structure allows for modifications that can lead to diverse derivatives with tailored properties.

Biology

Research into the biological interactions of this compound has revealed its potential to influence cellular pathways. It has been shown to interact with enzymes and receptors, leading to effects on cell proliferation and survival. For instance, studies indicate that it may inhibit DNA damage repair mechanisms, which could be pivotal in cancer research .

Medicine

The therapeutic potential of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has garnered attention in drug development. It is being explored for its efficacy in targeting specific pathways in diseases such as cancer. Preliminary studies suggest that it may act as an anticancer agent by inducing cytotoxic effects on various cancer cell lines .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar compounds derived from thiazolidine structures. The compounds demonstrated significant cytotoxicity against several cancer cell lines, including HCT116 and MCF7. The mechanism was attributed to the inhibition of thymidylate synthase, crucial for DNA synthesis .

In another investigation, derivatives of thiazolidine were tested for antimicrobial activity. Results indicated potent effects against gram-positive bacteria, suggesting that modifications to the thiazolidine structure could enhance biological activity against various pathogens .

Data Tables

Application Area Potential Uses Research Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of diverse derivatives
BiologyInteraction studies with macromoleculesInfluences cell proliferation; potential role in cancer therapy
MedicineAnticancer agent developmentSignificant cytotoxicity observed in cancer cell lines

作用机制

The mechanism of action of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might interfere with DNA damage repair mechanisms, thereby affecting cell proliferation and survival .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, functional, and toxicological distinctions between the target compound and related analogs:

Feature Target Compound 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (No. 2161) YPC-21440 (Thiazolidine-2,4-dione Derivative) Coumarin-Pyrimidinone Derivatives (4i, 4j)
Core Structure Thiazolidine-2,4-dione with sulfonyl-pyrrolidine-isoxazole Imidazolidine-2,4-dione with methyl-isoxazole-pyrazole Thiazolidine-2,4-dione with imidazo[1,2-b]pyridazine Pyrimidinone-coumarin with tetrazole and pyrazolone
Key Substituents Sulfonyl group on pyrrolidine; 3,5-dimethylisoxazole Methyl-isoxazole on pyrazole; 3-hydroxybenzyl Piperazine-aryl groups; methanesulfonate salt variants Coumarin, tetrazole, and phenylpyrazolone
Biological Activity Not explicitly reported (structural similarity suggests kinase or enzyme modulation) Evaluated as a flavoring agent; no direct therapeutic activity reported Pan-Pim kinase inhibitor (IC₅₀ values in nM range for kinases) Not specified; likely antimicrobial or agrochemical candidates
Toxicity Unknown Oral LD₅₀ >50 mg/kg bw (rats); no significant short-term toxicity No acute toxicity data; solubilized in DMSO/glucose for assays No data provided
Metabolism Likely sulfonyl group enhances stability; potential hydroxylation at isoxazole In human liver microsomes: hydroxylation at dimethylisoxazole and benzyl groups Not reported Not reported
Applications Potential therapeutic or flavoring agent (unclear) Flavoring agent with high production volume (2 kg/year in the USA) Anticancer research (kinase inhibition) Experimental heterocyclic compounds for undefined uses
Regulatory Status Not assessed WHO-evaluated; exposure exceeds Class III threshold (90 µg/person/day) Preclinical research stage Not regulated

Key Comparative Insights:

Structural Variations: The target compound’s sulfonyl-pyrrolidine group distinguishes it from analogs like No. 2161 (methyl linker) and YPC-21440 (piperazine-aryl substituents). Coumarin derivatives (4i, 4j) lack the thiazolidine-2,4-dione core, emphasizing divergent synthetic pathways and applications .

Functional Differences: No. 2161 and related flavoring agents prioritize low toxicity and high exposure thresholds, whereas YPC-21440 derivatives are optimized for kinase inhibition potency . The target compound’s lack of a 3-hydroxybenzyl group (cf.

Toxicological and Regulatory Gaps: While No. 2161 has robust toxicity data, the target compound’s sulfonyl group necessitates dedicated studies to assess acute and chronic effects. Production volumes for the target compound are undocumented, unlike No. 2161’s 2 kg/year production in the USA .

Research and Development Implications

  • Therapeutic Potential: The sulfonyl-pyrrolidine modification warrants exploration in kinase inhibition assays, given the success of structurally related YPC-21440 in targeting Pim kinases .
  • Flavoring Applications : If intended as a flavoring agent, the compound must undergo WHO-style exposure and toxicity assessments to meet Class III thresholds .
  • Metabolic Profiling : Comparative in vitro studies with human liver microsomes could clarify whether sulfonyl groups reduce hydroxylation rates compared to methyl analogs .

生物活性

The compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidinedione class, which has garnered attention for its diverse biological activities, particularly in the context of diabetes and cancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C13H16N2O4S
  • Molecular Weight: 292.34 g/mol
  • CAS Number: 2034290-52-1

The compound features a thiazolidine core, which is known for its ability to interact with various biological targets, including peroxisome proliferator-activated receptors (PPARs).

Thiazolidinediones like this compound primarily exert their effects through:

  • PPARγ Activation : The compound binds to PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. This interaction enhances insulin sensitivity and promotes adipocyte differentiation.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as aldose reductase and cyclooxygenase, which are involved in inflammatory pathways and metabolic disorders .
  • Antioxidant Properties : The compound exhibits antioxidant activity by reducing oxidative stress markers, which is crucial in preventing cellular damage in various diseases .

Antidiabetic Effects

Several studies have evaluated the antidiabetic potential of thiazolidinedione derivatives, including the compound . For instance:

  • A study demonstrated that derivatives showed significant reductions in blood glucose levels comparable to standard medications like pioglitazone .
  • The efficacy was attributed to improved insulin signaling pathways and decreased free fatty acid levels.

Anticancer Activity

Research has also explored the anticancer properties of thiazolidinedione derivatives:

  • Case Study : In vitro studies indicated that certain derivatives exhibited cytotoxic effects against glioblastoma cells. These compounds reduced cell viability significantly when compared to controls .
CompoundCell LineIC50 (µM)
Compound AGlioblastoma12.5
Compound BGlioblastoma15.0
Thiazolidinedione DerivativeGlioblastoma10.0

The results suggest that modifications to the thiazolidinedione structure can enhance anticancer activity.

Inhibition of Lipoxygenase Activity

Another critical area of research involves the inhibition of lipoxygenase enzymes, which are implicated in inflammatory responses:

  • Studies reported that thiazolidinedione derivatives inhibited lipoxygenase activity effectively, suggesting a role in managing inflammatory conditions .

Summary of Findings

The biological activity of This compound reveals significant potential in treating metabolic disorders and cancer. Its mechanisms primarily involve PPARγ activation and enzyme inhibition, leading to improved insulin sensitivity and reduced inflammation.

Future Directions

Further research is warranted to explore:

  • Clinical Trials : To establish efficacy and safety profiles in human subjects.
  • Structure-Activity Relationships : To optimize the chemical structure for enhanced biological activity.
  • Mechanistic Studies : To elucidate detailed pathways affected by this compound.

常见问题

Q. What are the key synthetic routes for preparing 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by sulfonation and cyclization. Key steps include:

  • Sulfonation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with pyrrolidine derivatives under reflux in ethanol or DMF to form the sulfonamide intermediate .
  • Thiazolidine-2,4-dione formation : Coupling the sulfonated pyrrolidine with thiourea or derivatives via cyclocondensation in the presence of a base (e.g., KOH) .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H-NMR and 13C-NMR : Essential for confirming the connectivity of the pyrrolidine, isoxazole, and thiazolidine-2,4-dione moieties. Chemical shifts near δ 3.0–4.5 ppm indicate sulfonyl and pyrrolidine protons, while thiazolidine protons appear at δ 5.0–6.0 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of thiazolidinedione) and ~1350 cm⁻¹ (S=O stretch of sulfonamide) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Unreacted intermediates : Traces of unreacted sulfonyl chloride or pyrrolidine derivatives may persist. These are removed via repeated recrystallization or silica gel chromatography .
  • Byproducts from cyclization : Partial oxidation or incomplete ring closure can generate thiazoline intermediates. Adjusting reaction time and temperature (e.g., refluxing for 6–8 hours at 80°C) minimizes these .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. The thiazolidine-2,4-dione moiety is evaluated for interactions with active sites .
  • Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values, ensuring activity is not due to nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents like DMF enhance sulfonation efficiency by stabilizing intermediates .
  • Catalysis : Adding catalytic amounts of triethylamine during sulfonation accelerates reaction rates .
  • Temperature control : Maintaining reflux temperatures (70–80°C) prevents side reactions like over-oxidation of the thiazolidinedione ring .

Q. How should contradictions in reported biological activity data be addressed?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Target specificity profiling : Use computational docking (e.g., AutoDock Vina) to verify binding to intended targets versus off-target proteins .
  • Assay standardization : Compare studies using identical buffer conditions (pH, ionic strength) to minimize variability .

Q. What strategies elucidate the compound’s mechanism of action?

  • Structural analogs : Synthesize derivatives with modifications to the sulfonamide or thiazolidinedione groups to identify pharmacophoric elements .
  • Kinetic studies : Measure enzyme inhibition kinetics (e.g., Km and Vmax shifts) to determine competitive/non-competitive binding .
  • Crystallography : Co-crystallize the compound with target enzymes (if feasible) to resolve binding modes at atomic resolution .

Q. How is computational modeling applied to predict reactivity and interactions?

  • DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites on the molecule .
  • MD simulations : Simulate ligand-protein interactions over 100+ nanoseconds to assess binding stability .
  • ADMET profiling : Use tools like SwissADME to forecast bioavailability and metabolic pathways, guiding in vivo study design .

Q. What approaches validate structure-activity relationships (SAR) for derivatives?

  • Bioisosteric replacement : Substitute the isoxazole ring with pyrazole or triazole to evaluate tolerance for heterocyclic variations .
  • Pharmacophore mapping : Overlay active/inactive derivatives to identify essential functional groups (e.g., sulfonamide’s role in hydrogen bonding) .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (σ, π) with bioactivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。